molecular formula C16H21NO6 B13393992 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B13393992
M. Wt: 323.34 g/mol
InChI Key: HLSLRFBLVZUVIE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLRFBLVZUVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multi-step organic synthetic procedures starting from suitable amino acid precursors. The key steps include:

  • Amino Group Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino function to prevent undesired reactions during subsequent steps.
  • Carboxyl Group Protection: Protection of the carboxylic acid moiety as a tert-butyl ester (tert-butoxycarbonyl, Boc) to enhance compound stability and allow selective deprotection later.
  • Selective Functionalization: The butanoic acid backbone is modified to introduce the 4-oxobutanoic acid structure with the tert-butoxy group.
  • Purification: Typically achieved by flash chromatography on silica gel using appropriate solvent systems (e.g., petroleum ether/ethyl acetate).

This approach allows precise control over the stereochemistry and functional group reactivity, which is critical for downstream applications in peptide synthesis and biochemical assays.

Detailed Synthetic Route

A representative synthetic route based on literature and supplier protocols is summarized as follows:

Step Description Reagents/Conditions Notes
1 Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) Cbz-Cl, base (e.g., Na2CO3), aqueous-organic biphasic system Forms Cbz-protected amino acid intermediate
2 Esterification of carboxylic acid to tert-butyl ester tert-Butanol, acid catalyst or Boc anhydride, BF3·Et2O Protects carboxyl group as tert-butyl ester
3 Introduction of 4-oxo group on butanoic acid backbone Oxidation or selective functional group transformation Ensures correct keto functionality
4 Purification Flash chromatography on silica gel Solvent system: petroleum ether/ethyl acetate
5 Characterization NMR, MS, TLC, HPLC Confirms purity and stereochemistry

This sequence can be adapted to produce either the (R)- or (S)-enantiomer, depending on the starting amino acid and conditions.

Reaction Monitoring and Conditions

  • Solvents: Commonly used solvents include dichloromethane (DCM), dimethylformamide (DMF), and tert-butanol.
  • Bases: Potassium carbonate or triethylamine are frequently employed to neutralize acids and facilitate coupling reactions.
  • Temperature: Reactions are typically conducted at room temperature or under cooling (ice bath) to control reaction rates and stereochemical integrity.
  • Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to monitor reaction progress and confirm intermediate formation.

Stock Solution Preparation Table for (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.9295 14.6473 29.2946
5 mM Solution Volume (mL) 0.5859 2.9295 5.8589
10 mM Solution Volume (mL) 0.2929 1.4647 2.9295

Note: Volumes calculated based on molecular weight 341.36 g/mol.

Physical and Chemical Properties Summary

Property Value
Molecular Formula C16H23NO7
Molecular Weight ~341.36 g/mol
Appearance White to off-white solid
Purity >97% (by HPLC)
Storage Refrigerated conditions recommended
Functional Groups Benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), amino acid backbone
  • The compound's synthesis relies heavily on classical protecting group chemistry, with the Cbz and Boc groups providing orthogonal protection that enables selective deprotection and functionalization steps.
  • The use of standard peptide coupling reagents such as HBTU and HOBT in related synthetic routes facilitates amide bond formation while preserving stereochemical integrity.
  • Reaction conditions including solvent choice, temperature, and stoichiometry critically influence yield and purity.
  • The compound’s stereochemistry ((R)- or (S)-) can be controlled by the choice of starting amino acid and reaction conditions, which is essential for its biological and synthetic applications.
  • Analytical techniques such as NMR, mass spectrometry, and chromatography are indispensable for confirming the structure and purity of the final product.
  • The compound serves as a valuable intermediate in the synthesis of more complex peptides and bioactive molecules, demonstrating its importance in medicinal chemistry and biochemical research.

The preparation of this compound is a well-established multi-step synthetic process involving the strategic use of protective groups to stabilize reactive functionalities. The synthetic methodology is supported by robust reaction monitoring and purification techniques to ensure high purity and stereochemical fidelity. This compound’s versatility and stability make it a critical reagent in peptide chemistry and related fields.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid involves the protection and deprotection of functional groups. The protective groups prevent unwanted reactions during synthesis, allowing for the selective formation of peptide bonds and other desired reactions. The deprotection process involves the cleavage of the protective groups under specific conditions, revealing the functional groups for further reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Compound 1 : (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid
  • CAS No.: Not provided.
  • Molecular Formula : C₁₅H₂₀O₅
  • Molecular Weight : 280.31 g/mol
  • Key Differences: Replaces the Cbz-protected amino group with a benzyl substituent. Lacks the amino functionality, making it unsuitable for peptide bond formation.
  • Applications: Used as a chiral building block in non-peptidic syntheses .
Compound 2 : 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid
  • CAS No.: Not provided.
  • Molecular Formula: C₁₀H₁₇NO₆
  • Molecular Weight : 247.24 g/mol
  • Key Differences: Boc (tert-butoxycarbonyl) instead of Cbz for amino protection. Methoxy ester instead of tert-butoxy ester.
  • Implications: Boc is base-sensitive, requiring acidic conditions for deprotection (e.g., trifluoroacetic acid).

Positional Isomerism

Compound 3 : (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic Acid
  • CAS No.: 47307-26-6
  • Molecular Formula: C₁₆H₂₁NO₆
  • Molecular Weight : 323.34 g/mol
  • Key Difference: Cbz-amino group at the 3-position instead of the 2-position.
  • Implications :
    • Altered steric environment affects coupling efficiency in peptide synthesis.
    • May exhibit different crystallinity or melting points .

Stereochemical Variations

Compound 4 : (R)- and (S)-Enantiomers as Hydrates
  • CAS No.: 210471-09-3 (R) and 229957-50-0 (S)
  • Molecular Formula: C₁₆H₂₃NO₇ (hydrate)
  • Molecular Weight : 341.36 g/mol
  • Key Differences :
    • Hydrate forms improve stability during storage.
    • Enantiomers are critical for chiral drug synthesis; e.g., the S-enantiomer is used in β-catenin/T-cell factor inhibitors .

Complex Derivatives

Compound 5 : (S)-3-(((Benzyloxy)carbonyl)amino)-4-((S)-2-(tert-butoxycarbonyl)pyrrolidin-1-yl)-4-oxobutanoic Acid
  • CAS No.: 4583-13-5
  • Molecular Formula: Not provided.
  • Key Features :
    • Incorporates a pyrrolidinyl group, increasing structural complexity.
    • Dual protection (Cbz and Boc) enables orthogonal deprotection strategies.
  • Applications : Used in macrocyclic peptidomimetics targeting protein-protein interactions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Protecting Group Ester Group Position Reference
Target Compound 3588-56-5 C₁₆H₂₁NO₆ 323.34 Cbz tert-butoxy 2
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid - C₁₅H₂₀O₅ 280.31 None (Benzyl) tert-butoxy 2
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid - C₁₀H₁₇NO₆ 247.24 Boc Methoxy 2
(S)-3-Cbz-4-(tert-butoxy)-4-oxobutanoic Acid 47307-26-6 C₁₆H₂₁NO₆ 323.34 Cbz tert-butoxy 3
(R)-Enantiomer Hydrate 210471-09-3 C₁₆H₂₃NO₇ 341.36 Cbz tert-butoxy 2

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid, also known as (R)-2-(((benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate, is a complex organic compound with significant implications in biochemical research and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in enzyme mechanisms and protein-ligand interactions.

Chemical Structure and Properties

The compound features a benzyloxycarbonyl group, an amino group, and a tert-butoxy group. The molecular formula is C16H23NO7C_{16}H_{23}NO_7, with a molecular weight of 341.36 g/mol. The presence of the tert-butoxy group enhances its solubility and stability, making it a versatile compound for various applications.

The biological activity of this compound primarily involves its interaction with proteins. The benzyloxycarbonyl group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. This characteristic is crucial for studying enzyme mechanisms and understanding protein-ligand interactions .

Enzyme Mechanisms

Research indicates that this compound is utilized to probe enzyme mechanisms due to its ability to form stable complexes with target proteins. This property allows researchers to investigate the kinetics and dynamics of enzymatic reactions.

Protein-Ligand Interactions

The compound's affinity for various proteins makes it a valuable tool in biochemical assays aimed at understanding protein functions and interactions. It serves as a model compound for exploring ligand binding sites and the effects of structural modifications on binding affinity .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for synthesizing pharmaceutical agents. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly those involving enzyme dysregulation .

Study on Antiplasmodial Activity

A study investigated the antiplasmodial activity of novel derivatives related to this compound. The results showed that compounds with similar structural features exhibited significant antimalarial activity, suggesting potential applications in developing treatments against malaria .

Inhibition Studies

Inhibition studies have demonstrated that derivatives of this compound can effectively inhibit specific proteases involved in immune responses. For instance, selective inhibition of SPPL2a (an aspartic intramembrane protease) was achieved using compounds related to this compound, highlighting its potential for therapeutic applications in autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of ActionMolecular Weight
This compound Enzyme inhibitor, protein-ligand interactionsForms stable complexes with proteins341.36 g/mol
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid Similar activities; potential variations in efficacySimilar mechanism; stereochemistry may affect binding341.36 g/mol
Fosmidomycin derivatives Antiplasmodial activityTargeting Plasmodium metabolismVaries depending on derivative

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